19-Methyleicosanoic acid

Catalog No.
S1909291
CAS No.
59708-73-5
M.F
C21H42O2
M. Wt
326.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
19-Methyleicosanoic acid

CAS Number

59708-73-5

Product Name

19-Methyleicosanoic acid

IUPAC Name

19-methylicosanoic acid

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

InChI

InChI=1S/C21H42O2/c1-20(2)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21(22)23/h20H,3-19H2,1-2H3,(H,22,23)

InChI Key

BDGYZTCVQAZQFG-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCCCCCC(=O)O

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCCCC(=O)O
  • Comparison with 18-Methyleicosanoic Acid

    19-MEA is structurally similar to 18-Methyleicosanoic acid (18-MEA), a fatty acid found in fur and hair . Scientists may use 19-MEA in comparative studies to understand how the position of the methyl group affects hair and fur fiber structure .

  • Insect Cuticle Studies

    The waxy outer layer of insects, called the cuticle, contains various lipids, including fatty acids. Some studies have investigated the presence of 19-MEA in the cuticles of specific insects, such as cockroaches and wax moth larvae . These studies aim to understand the overall composition of the insect cuticle and its potential role in defense against pathogens or environmental factors [ exemplified by research on the antifungal activity of cuticular lipids from flies, including 19-MEAになりますが(になりましても)残念ながら(ざんねんながら)この研究では19-Methyleicosanoic acid の機能そのものに焦点を当てていません(けんとうをあて ていません) 。 [Identification and antifungal activity of novel organic compounds found in cuticular and internal lipids of medically important flies. Gołębiowski, M., et al. 2015. Microbiol Res. 170: 213-22. PMID: 25026883]].

19-Methyleicosanoic acid is classified as a long-chain fatty acid characterized by a branched structure. It consists of a 21-carbon chain with a methyl group located at the 19th carbon position. This unique structural feature distinguishes it from other fatty acids, contributing to its specific physical and chemical properties, such as its melting point and solubility characteristics .

The chemical behavior of 19-methyleicosanoic acid involves typical reactions associated with fatty acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Hydrogenation: Addition of hydrogen to unsaturated bonds under high temperature and pressure conditions, typically using a nickel catalyst .
  • Transesterification: A reaction where triglycerides are converted into biodiesel through the reaction with methanol or ethanol .

These reactions are essential for modifying the fatty acid for various applications, particularly in the production of biodiesel and other biofuels.

Research indicates that 19-methyleicosanoic acid exhibits biological activities that may influence cellular processes. It has been studied for its effects on hair and fur fiber structure, suggesting potential applications in cosmetic formulations aimed at enhancing hair health . Additionally, like other long-chain fatty acids, it may play roles in cellular signaling and membrane fluidity.

Synthesis of 19-methyleicosanoic acid can be achieved through several methods:

  • Chemical Synthesis: Starting from simpler fatty acids or through modifications of existing fatty acids using chemical reagents.
  • Biotechnological Methods: Utilizing microbial fermentation processes that can produce branched-chain fatty acids from renewable resources .
  • Extraction: Isolating it from natural sources where it occurs as part of complex lipid mixtures.

The applications of 19-methyleicosanoic acid are diverse:

  • Cosmetics: Used in formulations for hair care products due to its beneficial effects on hair structure.
  • Biochemical Research: Serves as a biochemical reagent in various laboratory assays and studies .
  • Industrial Uses: Employed in the production of biodiesel and as a potential raw material for the synthesis of other chemicals .

Interaction studies involving 19-methyleicosanoic acid have focused on its compatibility with other lipids and its effects on biological systems. These studies are crucial for understanding how this compound can be effectively utilized in formulations or as a dietary supplement, particularly concerning its interactions with cellular membranes and proteins .

Several compounds are structurally similar to 19-methyleicosanoic acid, particularly other branched-chain fatty acids. Here are some notable examples:

Compound NameChemical FormulaKey Features
18-Methyleicosanoic acidC20H40O2One carbon shorter; used similarly in cosmetics
17-Methyleicosanoic acidC19H38O2One carbon shorter; less common but relevant
Arachidic acidC20H40O2Straight-chain counterpart; widely studied

Uniqueness of 19-Methyleicosanoic Acid

The uniqueness of 19-methyleicosanoic acid lies in its specific methyl branching at the 19th carbon position, which influences its physical properties, biological activity, and functional applications compared to its linear counterparts. This branching structure enhances its performance in cosmetic applications, particularly in improving the quality and health of hair fibers .

XLogP3

8.8

Wikipedia

19-Methyleicosanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]

Dates

Modify: 2023-08-16

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